6-Nitrophthalazine-1,4-dione
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Overview
Description
6-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in scientific research It is a derivative of phthalazine and is characterized by the presence of a nitro group at the 6th position and a dihydrophthalazine-1,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound with high purity .
Industrial Production Methods
Industrial production of 6-nitro-2,3-dihydrophthalazine-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Phthalazine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phthalazine compounds.
Scientific Research Applications
6-nitro-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its stable nitro group.
Mechanism of Action
The mechanism of action of 6-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Hypolipidemic Effect: It modulates lipid metabolism pathways, leading to a decrease in serum cholesterol and triglyceride levels.
Comparison with Similar Compounds
Similar Compounds
4-nitrophthalhydrazide: Similar in structure but differs in the position of the nitro group.
2,3-dihydro-6-nitro-1,4-phthalazinedione: Another nitro derivative with similar properties.
Uniqueness
6-nitro-2,3-dihydrophthalazine-1,4-dione stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C8H3N3O4 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-nitrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H3N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H |
InChI Key |
OLUQIQGNXOKDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NC2=O |
Origin of Product |
United States |
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